![molecular formula C13H12Cl2N2O B13880962 4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine](/img/structure/B13880962.png)
4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine is an organic compound with a complex structure that includes a benzene ring substituted with two amino groups and a methoxy group attached to a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine typically involves the following steps:
Nitration: The starting material, 2,5-dichlorophenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of acetic acid.
Methoxylation: The phenol group is converted to a methoxy group using methylating agents like dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like hydrogen peroxide.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as iron powder.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Iron powder, acetic acid.
Substitution: Sodium hydroxide, dimethyl sulfate.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzene-1,2-diamine: Similar structure but lacks the dichlorophenyl moiety.
2,5-Dichloroaniline: Contains the dichlorophenyl group but lacks the methoxy and second amino group.
4-Methoxy-2-nitroaniline: Contains the methoxy and amino groups but has a nitro group instead of the second amino group.
Uniqueness
4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the dichlorophenyl and methoxy groups, along with the two amino groups, makes it a versatile compound with diverse applications in various fields.
Properties
Molecular Formula |
C13H12Cl2N2O |
|---|---|
Molecular Weight |
283.15 g/mol |
IUPAC Name |
4-[(2,5-dichlorophenyl)methoxy]benzene-1,2-diamine |
InChI |
InChI=1S/C13H12Cl2N2O/c14-9-1-3-11(15)8(5-9)7-18-10-2-4-12(16)13(17)6-10/h1-6H,7,16-17H2 |
InChI Key |
UDSCRXIUXPZOHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC2=C(C=CC(=C2)Cl)Cl)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


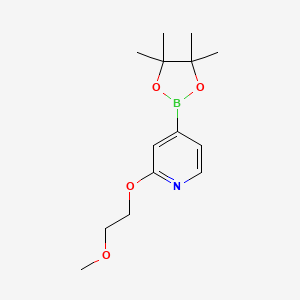
![1-[4-[5-Chloro-2-(piperazin-1-ylmethyl)phenyl]piperazin-1-yl]ethan-1-one](/img/structure/B13880888.png)


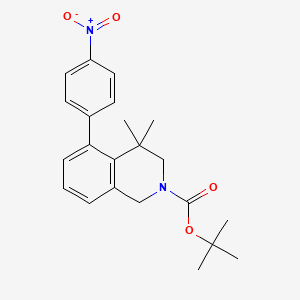

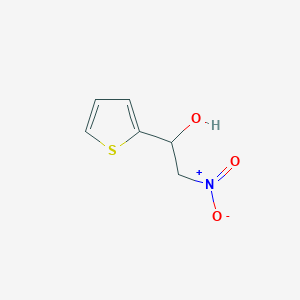

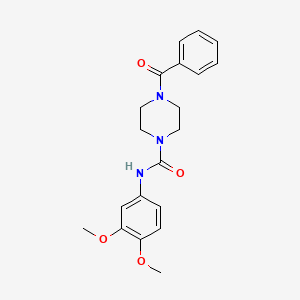
![3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B13880939.png)
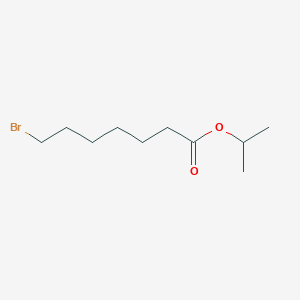
![Ethyl 2-[(2-methyl-2-phenylpropyl)amino]acetate](/img/structure/B13880945.png)
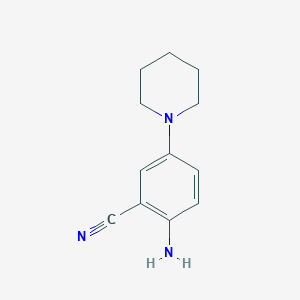
![Tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13880949.png)
